molecular formula C19H17N3O3S B7828014 N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide

N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide

Cat. No.: B7828014
M. Wt: 367.4 g/mol
InChI Key: HCTOEUOOYUCRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide” is a chemical substance registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide” typically involves a series of chemical reactions that convert starting materials into the desired product. The specific synthetic route and reaction conditions depend on the chemical structure of the compound. Common methods may include:

    Step 1: Initial reaction involving the formation of a key intermediate.

    Step 2: Further functionalization of the intermediate under controlled conditions.

    Step 3: Final purification and isolation of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide” can undergo various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the compound’s structure and the context of its use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-11(23)13-7-9-14(10-8-13)20-17(24)12(2)26-19-21-16-6-4-3-5-15(16)18(25)22-19/h3-10,12H,1-2H3,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTOEUOOYUCRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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